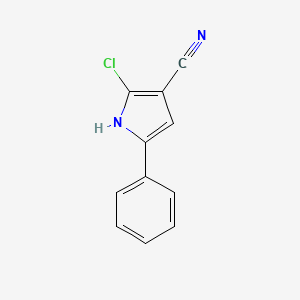

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile

Description

Structural Representation

Crystallographic Data

While single-crystal data for this specific compound is limited, analogs like 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile exhibit planar geometries with bond lengths of 1.38 Å (C–N) and 1.42 Å (C–C). The chloro and nitrile groups introduce steric hindrance, favoring a cis configuration between C2 and C3 substituents.

Properties

IUPAC Name |

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-11-9(7-13)6-10(14-11)8-4-2-1-3-5-8/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEMWGQBJAUGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-5-phenyl-1H-pyrrole with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-diones using oxidizing agents like potassium permanganate.

Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

Substitution Reactions: Substituted pyrrole derivatives.

Oxidation Reactions: Pyrrole-2,3-diones.

Reduction Reactions: Amino-substituted pyrrole derivatives.

Scientific Research Applications

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the pyrrole ring significantly influence melting points, solubility, and spectral characteristics. Below is a comparative analysis of key analogs:

Key Observations:

- Chlorine vs. Fluorine Substituents: The replacement of chlorine with fluorine (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile) reduces molecular weight and may enhance solubility due to fluorine’s electronegativity and smaller size .

- Aromatic vs.

- Core Heterocycle Differences: Pyrazole derivatives (e.g., 5-chloro-3-methyl-1-phenylpyrazole-4-carbonitrile) lack the NH group present in pyrroles, affecting hydrogen-bonding capacity and acidity .

Spectroscopic Characteristics

- IR Spectroscopy: The nitrile group (C≡N) in pyrrole-3-carbonitriles typically absorbs near 2217–2221 cm⁻¹ , consistent across analogs . NH stretches in pyrroles appear at 3350–3411 cm⁻¹ , absent in N-substituted derivatives like 1-benzyl-5-phenyl-1H-pyrrole-3-carbonitrile .

- NMR Data: For example, 5-amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile (a pyrazole analog) shows aromatic proton signals at δ 7.54–7.90 ppm and NH₂ at δ 8.16 ppm . Pyrrole derivatives with electron-withdrawing groups (e.g., Cl, CN) may deshield adjacent protons, shifting NMR signals downfield.

Biological Activity

2-Chloro-5-phenyl-1H-pyrrole-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, emphasizing its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrole ring substituted at the 2-position with a chlorine atom, at the 5-position with a phenyl group, and at the 3-position with a carbonitrile group, contributing to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 218.64 g/mol |

| Appearance | Yellow to brown solid |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound typically involves reactions such as:

- Reaction with Cyanogen Bromide : The compound can be synthesized from 2-chloro-5-phenyl-1H-pyrrole and cyanogen bromide in the presence of a base like triethylamine in dichloromethane at room temperature .

- Industrial Methods : These may involve continuous flow reactors to enhance yield and purity while adhering to green chemistry principles .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 µg/mL |

| Escherichia coli | >12.5 µg/mL |

These results suggest that the compound may serve as a lead for developing new antibacterial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Mechanistic studies suggest that it may inhibit specific enzymes involved in cell proliferation, thereby exerting cytotoxic effects on cancer cells. For example, it has shown potential in inhibiting growth in various cancer cell lines through modulation of biochemical pathways .

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : It may interact with enzymes or receptors critical for cellular functions.

- Electrophilic Interactions : Its electrophilic nature allows it to form adducts with nucleophiles in biological systems, which is essential for understanding its pharmacological effects .

Case Studies

- Antibacterial Evaluation : A study evaluated several pyrrole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound showed promising results compared to standard antibiotics .

- Anticancer Research : In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells by affecting cell cycle regulation and apoptosis pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile, and how can reaction conditions be controlled to maximize yield?

- Methodology : Synthesis typically involves cyclization of nitrile-containing precursors with chlorinating agents (e.g., POCl₃ or SOCl₂) under reflux conditions. For example, a precursor like 5-phenyl-1H-pyrrole-3-carbonitrile can be chlorinated at the 2-position using controlled stoichiometry. Reaction monitoring via thin-layer chromatography (TLC) and optimization of temperature (80–120°C) and solvent polarity (e.g., DMF or acetonitrile) are critical to minimize side products .

- Validation : Yield and purity are assessed via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodology :

- NMR : The chloro substituent at C2 causes deshielding of adjacent protons, producing distinct splitting patterns (e.g., a singlet for the pyrrole NH proton at δ ~12 ppm). Aromatic protons from the phenyl group appear as multiplet signals in δ 7.2–7.6 ppm .

- IR : The cyano group (C≡N) exhibits a sharp peak near 2220 cm⁻¹, while the pyrrole ring shows C-Cl stretching at ~550 cm⁻¹ .

- Data Interpretation : Compare with databases (e.g., PubChem) and computational predictions (DFT calculations) to resolve ambiguities .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4). Recrystallization from ethanol or dichloromethane/hexane mixtures enhances purity. Monitor via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) confirms bond lengths, angles, and torsion angles. For example, the C-Cl bond length (~1.72 Å) and dihedral angles between the pyrrole and phenyl rings are validated against density functional theory (DFT) models .

- Data Analysis : Use PLATON to check for twinning, disorder, and hydrogen-bonding networks. Anisotropic displacement parameters (ADPs) quantify thermal motion .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Kinetic studies (e.g., UV-Vis monitoring) and isotopic labeling (e.g., ¹⁵N or ²H) track substituent effects. Computational modeling (Gaussian or ORCA) identifies transition states and activation energies. For instance, the electron-withdrawing cyano group at C3 accelerates Cl⁻ displacement at C2 via resonance stabilization .

- Contradiction Resolution : Conflicting reactivity data may arise from solvent effects (polar aprotic vs. protic); use linear free-energy relationships (LFERs) to reconcile discrepancies .

Q. How do substituents on the phenyl ring influence the electronic properties and bioactivity of this compound derivatives?

- Methodology : Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups. Assess electronic effects via cyclic voltammetry (HOMO-LUMO gaps) and UV-Vis spectroscopy. Correlate with biological assays (e.g., enzyme inhibition) to establish structure-activity relationships (SARs) .

- Data Interpretation : Multivariate analysis (PCA or PLS) identifies key substituent parameters (Hammett σ values) governing activity .

Q. What computational tools predict the hydrogen-bonding patterns of this compound in crystal packing?

- Methodology : Use Mercury or CrystalExplorer to visualize Hirshfeld surfaces and fingerprint plots. Graph-set analysis (Etter’s rules) classifies hydrogen bonds (e.g., R₂²(8) motifs). Molecular dynamics (MD) simulations predict packing efficiency in different space groups .

Q. How can researchers validate conflicting crystallographic data for this compound polymorphs?

- Methodology : Cross-validate using powder XRD (PXRD) to confirm phase purity. Pair with differential scanning calorimetry (DSC) to detect polymorphic transitions. For disordered structures, refine occupancy factors in SHELXL and apply SQUEEZE to model solvent voids .

Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | NH (δ 12.1, s), Phenyl (δ 7.3–7.5, m) | |

| ¹³C NMR | C≡N (δ 118.2), C-Cl (δ 112.5) | |

| IR | C≡N: 2220 cm⁻¹, C-Cl: 550 cm⁻¹ |

Table 2 : Crystallographic Parameters (Hypothetical Data)

| Parameter | Value | Software Used | Reference |

|---|---|---|---|

| Space Group | P2₁/c | SHELXL | |

| Bond Length (C-Cl) | 1.72 Å | PLATON | |

| R-factor | 0.054 | WinGX |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.